6-Chloro-1-methylpyrazin-2(1H)-one

説明

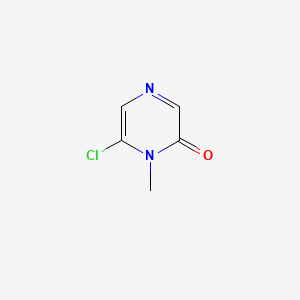

6-Chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound with the molecular formula C₅H₅ClN₂O (CAS: 2089316-48-1), featuring a pyrazinone core substituted with a chlorine atom at position 6, a methyl group at the N1 position, and a ketone group at position 2 . It is commercially available in purities up to 97% for research applications, as noted in BLD Pharm Ltd.’s 2024 catalog, highlighting its relevance in synthetic chemistry and drug discovery . The compound’s structure combines electron-withdrawing (Cl) and electron-donating (CH₃) substituents, which influence its reactivity and physicochemical properties.

特性

分子式 |

C5H5ClN2O |

|---|---|

分子量 |

144.56 g/mol |

IUPAC名 |

6-chloro-1-methylpyrazin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c1-8-4(6)2-7-3-5(8)9/h2-3H,1H3 |

InChIキー |

PYOXFHZKMCUREC-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CN=CC1=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methylpyrazin-2(1H)-one typically involves the chlorination of 1-methylpyrazin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

化学反応の分析

Nucleophilic Substitution Reactions

The compound undergoes tele-nucleophilic substitution of hydrogen (S<sub>N</sub>H) via a three-component reaction sequence involving Grignard reactants and electrophiles . This method allows simultaneous functionalization at C-3 and C-6 positions:

-

Grignard addition : PhMgBr adds regioselectively at C-3 due to coordination between the lactam carbonyl and magnesium .

-

Electrophilic quenching : Subsequent trapping with aldehydes, ketones, or halogens generates disubstituted derivatives.

Table 1: Optimized Reaction Conditions for Three-Component Functionalization

| Component | Conditions | Yield (%) |

|---|---|---|

| PhMgBr (2a) | 1.1 equiv, 0°C, 5 min | 72 |

| 4-Bromobenzaldehyde (3a) | 1.3 equiv, RT, 2 h | 72 |

| Solvent | THF or 2-MeTHF | - |

Halogenation Pathways

Controlled halogenation enables further diversification:

-

Bromination : Treatment with Br<sub>2</sub> at 0°C introduces bromine at C-5, yielding 5-bromo-6-chloro-1-methylpyrazin-2(1H)-one .

-

Iodination : I<sub>2</sub> promotes elimination of HCl, forming 3-iodo-6-chloro-1-methylpyrazin-2(1H)-one .

Table 2: Halogenation Outcomes

| Halogen | Temperature | Product | Application |

|---|---|---|---|

| Br<sub>2</sub> | 0°C | C-5 brominated derivative | Suzuki coupling precursor |

| I<sub>2</sub> | RT | C-3 iodinated derivative | Oxidative coupling substrate |

Mechanistic Insights

The reaction mechanism involves three critical stages :

-

Coordination-directed addition : Lactam carbonyl oxygen coordinates Mg from Grignard reagents, directing nucleophilic attack to C-3.

-

σ<sup>H</sup> adduct stabilization : Negative charge at C-3 is stabilized by resonance with the pyrazinone ring and inductive effects from C-6 chlorine.

-

Electrophilic trapping : Quenching with electrophiles before HCl elimination locks in disubstitution patterns.

科学的研究の応用

There appears to be a misunderstanding in the query, as it asks about "6-Chloro-1-methylpyrazin-2(1H)-one," but the provided search results largely discuss related but different compounds. Some results refer to "3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one", "6-Chloro-1H-pyrazolo[3,4-b]pyrazine" , "4-bromo-6-chloro-1-methylpyridin-2(1H)-one", and "6-Chloro-1-methylpyridin-2(1H)-one" . Because the search results do not directly address the applications of "this compound", the following information will focus on the applications of related compounds mentioned in the search results.

Applications of Related Compounds

- 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one This compound is studied for its potential use in medicinal chemistry and organic synthesis. It may act as an inhibitor for various enzymes and receptors, making it a candidate for drug development. Its unique structure influences its reactivity and biological activity, making it valuable for further research in medicinal chemistry.

-

4-bromo-6-chloro-1-methylpyridin-2(1H)-one This heterocyclic organic compound has potential applications in chemistry, biology, medicine, and industry.

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules.

- Biology: It is potentially useful in studying enzyme interactions or as a ligand in biochemical assays.

- Medicine: It has possible applications in drug development, particularly in designing molecules with specific biological activities. Studies have evaluated its antimicrobial properties, showing it can effectively reduce bacterial load in vitro. It has also demonstrated a significant reduction in tumor size in mice, suggesting it may have anticancer properties.

- Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

- 6-Chloro-1H-pyrazolo[3,4-b]pyrazine: This compound is a key intermediate in synthesis .

作用機序

The mechanism of action of 6-Chloro-1-methylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. For example, it could inhibit bacterial enzymes, leading to cell death. In materials science, its unique structure may impart specific properties to polymers or other materials.

類似化合物との比較

Table 1: Key Structural Comparisons

Key Observations :

- Ring Systems: Pyrazinones (two non-adjacent N atoms) vs. pyrimidinones (adjacent N atoms) exhibit distinct electronic environments, affecting reactivity and interaction with biological targets .

- Functional Groups: The ketone in pyrazinones may participate in hydrogen bonding, similar to pyrimidinones, but with steric differences due to substituent positions .

Physicochemical and Spectroscopic Properties

While direct NMR data for this compound are unavailable, comparisons with related compounds suggest trends:

- 1H NMR: Methyl groups (e.g., 1-CH₃) typically resonate near δ 2.5–3.0 ppm, while aromatic protons in pyrazinones appear deshielded (δ 7.0–8.5 ppm) .

- 13C NMR: Ketone carbons in pyrazinones (C2) are expected near δ 160–170 ppm, similar to pyrimidinones (δ 165–175 ppm) .

生物活性

6-Chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClN3O, and it features a pyrazine ring with a chlorine substituent at the 6-position and a methyl group at the 1-position. The compound's structure is significant for its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition at low concentrations. For example, studies report minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Gram-positive bacteria, indicating its potential as an antibacterial agent .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but initial findings highlight its role in modulating key signaling pathways associated with tumor growth .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer effects.

- Interaction with DNA : Some studies suggest that it may interact with DNA or RNA synthesis pathways, leading to disruptions in cellular replication processes .

Case Studies and Experimental Findings

Several case studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study evaluated the compound against Staphylococcus aureus and Enterococcus faecalis, revealing significant bactericidal activity and suggesting its potential use in treating resistant infections .

- Anticancer Screening : In a series of experiments on human cancer cell lines, this compound demonstrated cytotoxicity comparable to established chemotherapeutic agents. The results indicated a dose-dependent response, further supporting its potential as an anticancer drug candidate .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | MIC (μM) |

|---|---|---|---|

| This compound | Pyrazine derivative | Antibacterial, Anticancer | 15.625 - 62.5 |

| 3-Deazauridine | Nucleoside analogue | Antiviral | Varies |

| N-hydroxycytidine | Nucleoside analogue | Antiviral | Varies |

This table illustrates how this compound stands out among similar compounds in terms of its broad-spectrum activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。